molecular formula C13H18ClN3O2 B10841677 2-Chloro-N-(3-morpholinopropyl)nicotinamide

2-Chloro-N-(3-morpholinopropyl)nicotinamide

Cat. No.: B10841677
M. Wt: 283.75 g/mol
InChI Key: YLZONZBOTGMALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-morpholinopropyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-Chloro-N-(3-morpholinopropyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-morpholinopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-Chloro-N-(3-morpholinopropyl)nicotinamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Chloro-N-(3-morpholinopropyl)nicotinamide can be compared with other nicotinamide derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical properties .

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H18ClN3O2/c14-12-11(3-1-4-15-12)13(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4H,2,5-10H2,(H,16,18)

InChI Key

YLZONZBOTGMALV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.